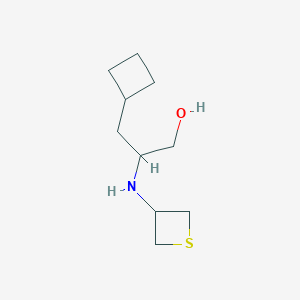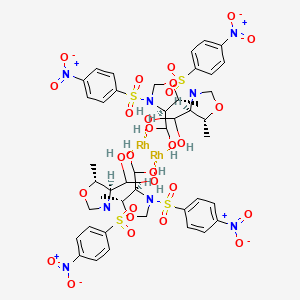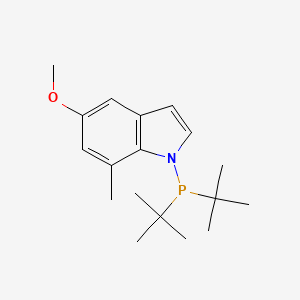
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring, along with an aldehyde functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The aldehyde group can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cycloaddition reaction under controlled conditions .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(m-Tolyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the substituent introduced.
科学的研究の応用
2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde largely depends on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
類似化合物との比較
1,2,3-Triazole-4-carbaldehyde: Lacks the tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Features a phenyl group instead of a tolyl group, which can influence its electronic properties and interactions with biological targets.
2-(p-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde: The position of the methyl group on the phenyl ring is different, which can affect its steric and electronic properties.
Uniqueness: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which provides distinct steric and electronic effects. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
2-(3-methylphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-10(5-8)13-11-6-9(7-14)12-13/h2-7H,1H3 |
InChIキー |
KGFFCBUPEXJFQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)





![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)


![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
